molecular formula C13H12F3NO2 B2526756 (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one CAS No. 685108-57-0

(3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one

Cat. No.: B2526756
CAS No.: 685108-57-0
M. Wt: 271.239
InChI Key: OVYMFIBQWSPZGY-HJWRWDBZSA-N
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Description

(3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an amino group, and an oxolan-2-one moiety

Scientific Research Applications

(3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones, the proposed reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones .

Future Directions

The future directions in the field of trifluoromethyl compounds involve the development of new and efficient methods for the synthesis of these compounds, as they are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)aniline with an appropriate aldehyde under acidic conditions to form an imine intermediate.

    Cyclization: The imine intermediate is then subjected to cyclization using a suitable reagent, such as an acid catalyst, to form the oxolan-2-one ring.

    Isomerization: The final step involves the isomerization of the product to obtain the (3Z) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

(3Z)-3-[1-[2-(trifluoromethyl)anilino]ethylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-8(9-6-7-19-12(9)18)17-11-5-3-2-4-10(11)13(14,15)16/h2-5,17H,6-7H2,1H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYMFIBQWSPZGY-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCOC1=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\CCOC1=O)/NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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